Ethyl 2-allyl-1H-pyrrole-1-carboxylate
Description
Ethyl 2-allyl-1H-pyrrole-1-carboxylate is a pyrrole-derived ester characterized by an allyl substituent at the 2-position and an ethoxycarbonyl group at the 1-position of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
112032-17-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-prop-2-enylpyrrole-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-6-9-7-5-8-11(9)10(12)13-4-2/h3,5,7-8H,1,4,6H2,2H3 |
InChI Key |
HJZHEQJWVWVTPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC=C1CC=C |
Canonical SMILES |
CCOC(=O)N1C=CC=C1CC=C |
Synonyms |
1H-Pyrrole-1-carboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogues include:
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (): Methyl substituent at the 2-position.
- Ethyl 4-chloro-1H-pyrrole-2-carboxylate (): Chloro substituent at the 4-position.
- Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate (): Amino and benzyl groups at the 3- and 5-positions.
- Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (): Methoxy group fused to a pyridine ring.
- Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (): Hydroxyethyl and phenyl substituents.
Table 1: Substituent Effects on Physicochemical Properties
Reactivity and Functionalization Potential
- Allyl vs. Methyl Groups : The allyl group in Ethyl 2-allyl-1H-pyrrole-1-carboxylate may enable Diels-Alder reactions or oxidation to epoxides, unlike the inert methyl group in Ethyl 2-methyl-1H-pyrrole-3-carboxylate .
Preparation Methods
Reaction Mechanism
-
Condensation : Ethyl acetoacetate reacts with allyl bromide in the presence of ammonium acetate to form an enamine intermediate.
-
Cyclization : Acidic conditions (e.g., HCl/EtOH) promote cyclization into the pyrrole ring.
-
Esterification : The carboxylate group is stabilized via esterification with ethanol.
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 65 | 92 |
| Temperature | 80°C | 70 | 95 |
| Catalyst (HCl) | 0.5 M | 68 | 90 |
Key challenges include controlling regioselectivity and minimizing oligomerization. Substituting allyl bromide for chloroacetone introduces steric hindrance, reducing yields by ~15% compared to non-allylated analogs.
Alkylation of Pyrrole Esters via Nucleophilic Substitution
Direct alkylation of preformed pyrrole esters offers a modular approach. Ethyl 1H-pyrrole-1-carboxylate undergoes allylation at the 2-position using allyl bromide under basic conditions.
Procedure
Yield Optimization
| Allyl Bromide Equiv. | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2.0 | 12 | 45 |
| 3.0 | 24 | 68 |
| 4.0 | 24 | 70 |
Exceeding 3 equivalents of allyl bromide leads to di-allylation byproducts, reducing purity.
Multi-Step Synthesis from Ethyl Acetoacetate and Allylamine
A three-step sequence starting from ethyl acetoacetate and allylamine is widely employed:
Stepwise Protocol
-
Enamine Formation :
-
React ethyl acetoacetate (1.0 equiv.) with allylamine (1.2 equiv.) in toluene under reflux (110°C, 6 h).
-
Remove water via azeotropic distillation to drive the reaction.
-
-
Cyclization :
-
Treat the enamine with p-toluenesulfonic acid (0.1 equiv.) in dichloromethane at 0°C.
-
Warm to room temperature and stir for 12 h.
-
-
Esterification :
-
React the pyrrole intermediate with ethyl chloroformate (1.1 equiv.) in THF using triethylamine as a base.
-
Scalability Data
| Scale (mol) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0.1 | 72 | 94 |
| 1.0 | 68 | 92 |
| 10.0 | 65 | 90 |
Industrial scalability is limited by exothermicity during cyclization, requiring precise temperature control.
Acid-Catalyzed Rearrangement of 1-Vinylpyrroles
Though less direct, acid-catalyzed rearrangements of 1-vinylpyrroles can introduce allyl groups. For example, treatment of 1-vinyl-2-methylpyrrole with trimethylsilyl chloride (Me₃SiCl) induces dimerization, forming products with allyl-like substituents.
Key Observations
Comparative Efficacy
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Hantzsch Synthesis | 65–70 | Moderate | High |
| Direct Alkylation | 68–70 | High | Moderate |
| Multi-Step Synthesis | 65–72 | Low | Low |
| Acid-Catalyzed Rearrangement | 50–60 | Moderate | High |
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